molecular formula C8H6F2N2O2 B11780639 6-(Difluoromethoxy)benzo[d]oxazol-2-amine

6-(Difluoromethoxy)benzo[d]oxazol-2-amine

Cat. No.: B11780639
M. Wt: 200.14 g/mol
InChI Key: WLCZGSWLLQKRTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Difluoromethoxy)benzo[d]oxazol-2-amine is a heterocyclic compound that contains both oxygen and nitrogen atoms within its structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Difluoromethoxy)benzo[d]oxazol-2-amine typically involves the reaction of 2-aminophenol with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the oxazole ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethoxy)benzo[d]oxazol-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

6-(Difluoromethoxy)benzo[d]oxazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Difluoromethoxy)benzo[d]oxazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Difluoromethoxy)benzo[d]oxazol-2-amine is unique due to the presence of the difluoromethoxy group, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H6F2N2O2

Molecular Weight

200.14 g/mol

IUPAC Name

6-(difluoromethoxy)-1,3-benzoxazol-2-amine

InChI

InChI=1S/C8H6F2N2O2/c9-7(10)13-4-1-2-5-6(3-4)14-8(11)12-5/h1-3,7H,(H2,11,12)

InChI Key

WLCZGSWLLQKRTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OC(F)F)OC(=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.